[5-(Diethoxymethyl)furan-2-yl](trimethyl)silane
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Overview
Description
5-(Diethoxymethyl)furan-2-ylsilane: is a chemical compound with the molecular formula C12H22O3Si and a molecular weight of 242.38678 g/mol . This compound is characterized by the presence of a furan ring substituted with a diethoxymethyl group and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)furan-2-ylsilane typically involves the reaction of furan derivatives with silane reagents. One common method is the reaction of 5-(diethoxymethyl)furan with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production of 5-(Diethoxymethyl)furan-2-ylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Diethoxymethyl)furan-2-ylsilane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include and .
Reduction: The compound can be reduced using reducing agents such as or to form reduced derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, organometallic compounds, inert atmosphere.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Diethoxymethyl)furan-2-ylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts.
Biology: The compound is used in biological research to study the interactions of furan derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, 5-(Diethoxymethyl)furan-2-ylsilane is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 5-(Diethoxymethyl)furan-2-ylsilane involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl group can undergo nucleophilic substitution . These interactions lead to the formation of new chemical bonds and the generation of various products .
Comparison with Similar Compounds
[5-(Dimethoxymethyl)furan-2-yl]methanol: This compound has a similar furan ring structure but with a dimethoxymethyl group instead of a diethoxymethyl group.
[5-(Diethoxymethyl)furan-2-yl]trimethylsilane: This compound is structurally similar but may have different reactivity and applications.
Uniqueness: 5-(Diethoxymethyl)furan-2-ylsilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
13529-05-0 |
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Molecular Formula |
C12H22O3Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
[5-(diethoxymethyl)furan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C12H22O3Si/c1-6-13-12(14-7-2)10-8-9-11(15-10)16(3,4)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
HTRQQYYWPIQROS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(O1)[Si](C)(C)C)OCC |
Origin of Product |
United States |
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